molecular formula C8H10N2O3 B1583997 5-Methoxy-N-methyl-2-nitrobenzenamine CAS No. 69397-93-9

5-Methoxy-N-methyl-2-nitrobenzenamine

Cat. No. B1583997
CAS RN: 69397-93-9
M. Wt: 182.18 g/mol
InChI Key: YRBBCZYRHITZDJ-UHFFFAOYSA-N
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Description

5-Methoxy-N-methyl-2-nitrobenzenamine is an organic compound . It is also known as 5-Methoxy-2-nitroaniline . It is an important organic intermediate and can be used in agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of 5-Methyl-2-nitrobenzoic acid, a related compound, has been achieved by the nitration of 3-methylbenzoic acid in sulfuric acid . A more economic, green nitration process for the synthesis of the 5-methyl-2-nitro-benzoic acid has been developed . This process involves the nitration of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O .


Molecular Structure Analysis

The molecular formula of 5-Methoxy-N-methyl-2-nitrobenzenamine is C8H10N2O3 . The molecular weight is 182.18 g/mol .


Chemical Reactions Analysis

The production of 5-methyl-2-nitrobenzoic acid, a related compound, is mainly achieved by the nitration of 3-methylbenzoic acid in sulfuric acid . Various nitration approaches have been explored to avoid the problems of the traditional mixed-acid method .

Scientific Research Applications

Impurity Analysis in Color Additives Research has identified unsulfonated aromatic amines as impurities in color additives, such as FD&C Red No. 40. These compounds, including 4-nitro-p-cresidine (2-methoxy-5-methyl-4-nitrobenzenamine), are isolated and characterized to assess the purity and safety of color additives used in food and pharmaceutical products (Richfield-Fratz et al., 1989).

Antitumor Activity and Drug Design Nitro and amino substitutions on certain compounds have shown to impact topoisomerase-I targeting activity and cytotoxicity, indicating potential for developing antitumor drugs. For instance, derivatives synthesized for assessment showed greater TOP1-targeting activity and cytotoxicity compared to known anticancer drugs, demonstrating the role of structural modifications in enhancing therapeutic efficacy (Singh et al., 2003).

Polymer Science Applications In polymer science, nitroxide-mediated polymerization (NMP) studies involve compounds like N-phenylalkoxyamine derived from nitrophenyl radicals, highlighting the technique's utility in controlling polymerization processes. This research contributes to the development of materials with precise molecular weight distributions, useful in various industrial applications (Greene & Grubbs, 2010).

Environmental and Toxicological Studies Environmental studies have investigated the reactivity of methoxyphenols like guaiacol with hydroxyl radicals, leading to secondary organic aerosol (SOA) formation and identification of nitroguaiacol isomers. This research aids in understanding the atmospheric implications of biomass burning and the chemical transformations of emitted compounds (Lauraguais et al., 2014).

Biocatalysis in Pollutant Remediation Biocatalyzed cathodes have been explored for the efficient reduction of nitrobenzene to aniline, demonstrating an innovative approach to pollutant remediation. This technology offers a promising solution for treating toxic environmental pollutants, highlighting the interdisciplinary applications of such chemical compounds (Wang et al., 2011).

Safety And Hazards

5-Methoxy-N-methyl-2-nitrobenzenamine may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The development of a more economic, green nitration process for the synthesis of the 5-methyl-2-nitro-benzoic acid is highly desirable . This process involves the nitration of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O . This could potentially be applied to the synthesis of 5-Methoxy-N-methyl-2-nitrobenzenamine.

properties

IUPAC Name

5-methoxy-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-9-7-5-6(13-2)3-4-8(7)10(11)12/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBBCZYRHITZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219515
Record name Benzenamine, 5-methoxy-N-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-N-methyl-2-nitrobenzenamine

CAS RN

69397-93-9
Record name Benzenamine, 5-methoxy-N-methyl-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069397939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 5-methoxy-N-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

83.5 mL (167.0 mmol) of a 2 molar solution of methylamine in THF are added dropwise to 14.3 g (83.56 mmol) 3-fluoro-4-nitro-anisol and 12.71 g (92.02 mmol) potassium carbonate in 200 mL dichloromethane. The mixture is stirred overnight and then combined with water. The organic phase is washed successively with water and ammonium chloride solution, dried and evaporated down. The yellow solid remaining is stirred with hexane. Yield: 12.7 g (84%); mass spectroscopy: [M+H]+=183.
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Synthesis routes and methods II

Procedure details

To a solution of 2,4-dichloronitrobenzene (3.0 g) in N,N-dimethylacetamide (30 ml) was added a 40% aqueous solution of methylamine (4.9 g) at room temperature, and the resulting mixture was stirred at 75-80° C. for 2 hours. Subsequently, to the reaction mixture was added a 28% methanolic solution of sodium methoxide (7.6 g), and the resulting mixture was stirred at the same temperature for 1.5 hours. Furthermore, to the reaction mixture was added a 28% methanolic solution of sodium methoxide (1.6 g), and the resulting mixture was stirred at the same temperature for 1 hour. After stirring, water (60 ml) was added to the reaction mixture, and the resulting mixture was cooled gradually to room temperature. The crystalline solid precipitated was collected by filtration and dried in vacuo to afford the title compound (2.2 g, yield: 77%) as a yellow crystalline solid.
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Yield
77%

Synthesis routes and methods III

Procedure details

750 ml of a 4N solution of hydrogen chloride in 1,4-dioxane were added to 52 g of N-t-butoxycarbonyl-N-methyl-5-methoxy-2-nitroaniline [prepared as described in step (c) above] at room temperature, and the resulting mixture was stirred for 2 hours. At the end of this time, the reaction mixture was freed from the solvent by distillation under reduced pressure, and the resulting residue was mixed with water and ethyl acetate. The mixture was then neutralized by the addition of sodium hydrogencarbonate, after which it was extracted with ethyl acetate. The extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. On distilling off the solvent, there were obtained 35.3 g of the title compound, melting at 107°-110° C.
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Synthesis routes and methods IV

Procedure details

A mixture of formic acid (7.64 g) and acetic anhydride (16.9 g) was stirred at 60° C. for 2 hr then a solution (100 mL) of 5-methoxy-2-nitroaniline (9.30 g) in tetrahydrofuran was added dropwise, and the mixture was stirred overnight at room temperature. The reaction mixture was concentrated under reduced pressure, and the residue was dissolved in ethyl acetate. The solution was washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over sodium sulfate, and concentrated under reduced pressure. To a solution (200 mL) of the residue in tetrahydrofuran was added a 1.0M solution (140 mL) of borane-tetrahydrofuran complex in tetrahydrofuran at 0° C., and the mixture was stirred with heating under reflux for 2 hr. Methanol was added to the reaction mixture at 0° C., and the mixture was stirred at room temperature for 30 min. After stirring, 1N hydrochloric acid was added to adjust to pH=2. The reaction mixture was stirred with heating under reflux for 1 hr, and concentrated under reduced pressure, and the residue was dissolved in ethyl acetate. The solution was washed with water and saturated brine, dried over sodium sulfate, and concentrated under reduced pressure to give the title object compound (6.30 g, 62%) as a colorless oil.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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